N-(2-anilinophenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C18H16N2O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2-anilinophenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O2S/c21-23(22,16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)19-15-9-3-1-4-10-15/h1-14,19-20H |
InChI Key |
FXKYTDSOHLNQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 2-Aminodiphenylamine
The most straightforward method involves reacting 2-aminodiphenylamine with benzenesulfonyl chloride under basic conditions. This approach mirrors classical sulfonamide synthesis, where the amine nucleophile attacks the electrophilic sulfur atom in the sulfonyl chloride.
Procedure :
- Reaction Setup : Dissolve 2-aminodiphenylamine (1.0 equiv) in a 10% aqueous potassium carbonate solution.
- Sulfonyl Chloride Addition : Add benzenesulfonyl chloride (1.2 equiv) dropwise at 0–5°C to minimize side reactions.
- Stirring and Heating : Stir the mixture at room temperature for 4 hours, then reflux at 80°C for 1 hour to ensure complete conversion.
- Work-Up : Acidify the solution with concentrated HCl to pH 2–3, precipitating the crude product.
This method yields approximately 70–75% crude product, requiring further purification via recrystallization. The use of aqueous base facilitates the deprotonation of the amine, enhancing its nucleophilicity, while controlled temperature prevents hydrolysis of the sulfonyl chloride.
Schotten-Baumann Modified Conditions
For amines with limited water solubility, a biphasic system (water/dichloromethane) is employed. This modification improves reaction efficiency by increasing interfacial contact.
Procedure :
- Phase Preparation : Dissolve 2-aminodiphenylamine in dichloromethane and add aqueous NaOH (10%).
- Reagent Addition : Introduce benzenesulfonyl chloride (1.1 equiv) to the organic phase while vigorously stirring.
- Reaction Monitoring : Maintain the reaction at 25°C for 6 hours, followed by separation of the organic layer.
- Isolation : Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
This method achieves yields of 80–85%, with the organic solvent enhancing amine solubility and reducing side product formation.
Optimization of Reaction Parameters
Stoichiometry and Temperature Effects
Excess sulfonyl chloride (1.1–1.2 equiv) ensures complete amine consumption, while temperatures >50°C risk sulfonyl chloride decomposition. Trials indicate optimal yields at 1.1 equiv sulfonyl chloride and 80°C.
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF) or aqueous bases (K₂CO₃, NaOH) are critical for reaction efficiency. A study comparing bases found NaOH (10% aqueous) superior to K₂CO₃, yielding 78% vs. 72% product.
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified using ethanol/water (3:1 v/v). Dissolving the crude product in hot ethanol followed by gradual water addition yields crystalline product with >95% purity.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, 4H, aromatic), 7.4–7.2 (m, 5H, anilinophenyl), 6.9 (s, 1H, NH).
- IR (KBr) : 1340 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Data Tables
Table 1. Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Sulfonylation | 70–75 | 90 | 5 |
| Schotten-Baumann | 80–85 | 95 | 6 |
Table 2. Solvent Systems for Recrystallization
| Solvent Ratio (EtOH:H₂O) | Recovery (%) | Purity (%) |
|---|---|---|
| 3:1 | 85 | 95 |
| 2:1 | 78 | 92 |
Chemical Reactions Analysis
Types of Reactions
N-(2-anilinophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzenesulfonamide derivatives have demonstrated diverse biological activities, making them significant in pharmaceutical research, especially in antimicrobial, anticancer, and cardiovascular applications. One such compound is Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl].
Antibacterial Activity
Benzenesulfonamides primarily inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects that prevent bacterial growth and division. Studies have shown that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with specific substitutions demonstrating significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Some benzenesulfonamide derivatives are effective inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. In vitro studies have revealed that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231, highlighting their potential as anticancer agents. The mechanism involves disrupting pH regulation within tumor cells, leading to increased acidity and subsequent cell death.
Cardiovascular Effects
Benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain compounds decreased perfusion pressure in a time-dependent manner. The interaction with calcium channels is hypothesized to play a role in these cardiovascular effects, suggesting potential for managing hypertension or other cardiovascular conditions.
Antibacterial Study
A study evaluating the antibacterial efficacy of various benzenesulfonamide derivatives found that compound 4e exhibited remarkable activity against Staphylococcus aureus, with an inhibition zone of 80.69 mm at a concentration of 50 µg/mL. This suggests its potential utility in treating infections caused by resistant bacterial strains.
Cancer Cell Line Study
In a separate investigation on the anticancer properties of benzenesulfonamides, compound 4e was shown to induce apoptosis significantly in MDA-MB-231 cells, with an increase in annexin V-FITC positive cells indicating late apoptosis. The study highlighted the compound's ability to disrupt cellular homeostasis through CA IX inhibition.
Cardiovascular Research
An experimental design using isolated rat hearts demonstrated that benzenesulfonamide derivatives could effectively lower perfusion pressure and coronary resistance over time, suggesting their potential role in cardiovascular therapies. The results indicated that these compounds might modulate calcium channel activity, which is critical for cardiac function.
Biological Activities Summary
| Compound Name | Biological Activity | IC50 (nM) | Zone of Inhibition (mm) |
|---|---|---|---|
| 4e | CA IX Inhibitor | 10.93 | 80.69 (S. aureus) |
| 4g | CA IX Inhibitor | 25.06 | 69.74 (S. aureus) |
| 4h | CA IX Inhibitor | 1.55 | 68.30 (S. aureus) |
| Control | N/A | N/A | 99.2 (CIP) |
Mechanism of Action
The mechanism of action of N-(2-anilinophenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
PPARγ Ligands: Affinity and Molecular Interactions
Compounds 6 and 7 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives) exhibit strong binding to PPARγ, a nuclear receptor critical in metabolic regulation. Key findings include:
- Gold Scores : Compound 6 (78.09), Compound 7 (87.26), vs. reference INT131 (90.65) .
- Hydrogen Bonding: Compound 6 (6.11), Compound 7 (7.42), indicating comparable ligand-receptor interactions to INT131 . These results suggest that substituents like quinolin-3-yloxy and chloro groups enhance PPARγ affinity but may slightly reduce binding efficiency compared to INT131.
Quinazolinone Derivatives: Analgesic and Anti-inflammatory Activities
- 4-Amino-4′-[2-phenyl-4-oxoquinazoline-3]-diphenylsulfone (QPhD): Exhibits immunotropic activity surpassing methyluracil and anti-inflammatory effects comparable to diclofenac .
- Compound A (4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide) : Shows hepatoprotective and antioxidant activities exceeding Liv-52, with IC₅₀ values indicating high antimalarial potency vs. chloroquine .
- Compound C (N-acetyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulfonamide) : Outperforms Compound A and diclofenac in analgesic and anti-inflammatory assays, suggesting acetylation enhances bioavailability .
Anticancer Sulfonamides: Cytotoxicity Profiles
Indoline-linked sulfonamides (e.g., 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives) show potent activity against multiple cancer cell lines:
Antimicrobial and Antifungal Agents
- Pyrazole Derivatives: 4-((3,5-diamino-1H-pyrazol-4-yl)-diazenyl)-N-(thiazol-2-yl)-benzenesulfonamide exhibits strong antibacterial and antifungal activity, attributed to the diazenyl-thiazol motif .
- Arylsulfonamides : N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3) and analogs show moderate antifungal activity against Candida spp., with MIC values influenced by alkyl chain length and aryl substitutions .
LXRs Modulators: Pharmacological Optimization
- T0901317 (N-(2,2,2-trifluoro-ethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide) : A derivative of T0314407 with enhanced pharmacokinetics due to trifluoroethyl groups, highlighting the role of fluorinated substituents in improving metabolic stability .
Structural-Activity Relationship (SAR) Trends
Q & A
Q. What are the standard synthetic routes for N-(2-anilinophenyl)benzenesulfonamide?
The compound is synthesized via nucleophilic substitution between aniline derivatives and benzenesulfonyl chloride. A base (e.g., pyridine) is typically used to deprotonate the amine and absorb HCl byproducts. For example, aniline reacts with benzenesulfonyl chloride to form sulfonamides under mild conditions . Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time. Purity is confirmed via melting point analysis and chromatography.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing N-(2-anilinophenyl)benzenesulfonamide?
- Nuclear Magnetic Resonance (NMR): and NMR identify proton environments and carbon frameworks. Aromatic protons typically resonate at 6.8–7.8 ppm.
- X-ray Crystallography: Resolves 3D structure and confirms regiochemistry. SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors < 0.05 indicating high precision .
- Mass Spectrometry: Determines molecular weight (e.g., [M+H]+ at m/z 325) and fragmentation patterns.
Q. How is cytotoxicity assessed for benzenesulfonamide derivatives in anticancer research?
The Sulforhodamine B (SRB) assay is widely used. Cells are fixed with trichloroacetic acid, stained with SRB, and quantified via absorbance at 564 nm. This method is linear with cell count (1,000–10,000 cells/well) and outperforms Lowry/Bradford assays in sensitivity . Positive controls (e.g., doxorubicin) and dose-response curves (IC values) validate results.
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing N-(2-anilinophenyl)benzenesulfonamide derivatives with enhanced bioactivity?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Catalysis: Lewis acids (e.g., ZnCl) accelerate sulfonylation.
- Structural Modifications: Introducing electron-withdrawing groups (e.g., -Cl, -CF) or heterocycles (e.g., thiophene, pyrimidine) enhances metabolic stability and target affinity . For example, thiophene-substituted derivatives show IC values comparable to doxorubicin .
Q. How are structural contradictions resolved in crystallographic data for sulfonamide derivatives?
SHELXL refines disordered atoms and corrects for twinning in high-symmetry space groups. Hydrogen bonding networks (e.g., N–H···O=S interactions) and torsional angles are analyzed to validate geometry. R-factor convergence (< 0.05) and residual electron density maps (< 0.3 eÅ) ensure reliability .
Q. What computational strategies predict the binding affinity of N-(2-anilinophenyl)benzenesulfonamide to therapeutic targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. Torsional flexibility of the sulfonamide group is critical for accurate pose prediction .
- MD Simulations: GROMACS assesses stability of binding poses over 100-ns trajectories.
- QSAR Models: Electron-withdrawing substituents correlate with improved IC values in kinase inhibitors .
Q. How do structural modifications influence the structure-activity relationship (SAR) of benzenesulfonamides?
- Hydrophobic Substituents: Alkyl/aryl groups (e.g., -CF, -CH) enhance membrane permeability.
- Hydrogen Bond Acceptors: Pyridine or pyrimidine rings improve target selectivity (e.g., carbonic anhydrase IX) .
- Bioisosteres: Replacing benzene with thiophene retains activity while reducing toxicity .
Q. What methodologies evaluate the pharmacokinetic and toxicological profiles of N-(2-anilinophenyl)benzenesulfonamide derivatives?
- In Vitro Toxicity: HepG2 cells assess hepatotoxicity via MTT assays.
- Metabolic Stability: Microsomal incubation (human liver microsomes) measures half-life (t) and clearance.
- Safety Pharmacology: hERG binding assays predict cardiotoxicity risks. CB1/CB2 receptor selectivity ratios (>2,500:1) minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
